4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol 4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol
Brand Name: Vulcanchem
CAS No.: 1981888-22-5
VCID: VC5594931
InChI: InChI=1S/C14H18N2O/c17-9-2-1-7-15-10-12-4-3-5-13-11-16-8-6-14(12)13/h3-6,8,11,15,17H,1-2,7,9-10H2
SMILES: C1=CC2=C(C=CN=C2)C(=C1)CNCCCCO
Molecular Formula: C14H18N2O
Molecular Weight: 230.311

4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol

CAS No.: 1981888-22-5

Cat. No.: VC5594931

Molecular Formula: C14H18N2O

Molecular Weight: 230.311

* For research use only. Not for human or veterinary use.

4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol - 1981888-22-5

Specification

CAS No. 1981888-22-5
Molecular Formula C14H18N2O
Molecular Weight 230.311
IUPAC Name 4-(isoquinolin-5-ylmethylamino)butan-1-ol
Standard InChI InChI=1S/C14H18N2O/c17-9-2-1-7-15-10-12-4-3-5-13-11-16-8-6-14(12)13/h3-6,8,11,15,17H,1-2,7,9-10H2
Standard InChI Key NYTLGHIBJPUMIA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2)C(=C1)CNCCCCO

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecule consists of an isoquinoline moiety linked to a four-carbon aliphatic chain via a methylamino group. The isoquinoline system, a bicyclic aromatic structure with a nitrogen atom at position 5, is substituted at the methylene bridge by a secondary amine (NH-\text{NH}-) connected to a butan-1-ol chain. The SMILES notation OCCCCNCC1=CC=CC2=C1C=CN=C2\text{OCCCCNCC1=CC=CC2=C1C=CN=C2} precisely encodes this arrangement .

The presence of both hydrophilic (hydroxyl and amine groups) and hydrophobic (aromatic isoquinoline) regions confers amphiphilic properties, influencing solubility and intermolecular interactions. The molecular formula C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_2\text{O} indicates a moderate degree of unsaturation, consistent with the fused aromatic system.

Physical and Chemical Properties

Solubility and Stability

The compound is expected to exhibit:

  • Aqueous solubility: Limited solubility in water due to the aromatic backbone but improved solubility in polar organic solvents (e.g., DMSO, ethanol).

  • Stability: Susceptible to oxidation at the amine and hydroxyl groups under acidic or oxidative conditions. Storage recommendations typically advise inert atmospheres and low temperatures .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol likely involves a multi-step sequence:

  • Isoquinoline functionalization: Bromination or chlorination at the 5-position of isoquinoline to introduce a halide for subsequent coupling.

  • Amine alkylation: Reaction of 5-(halomethyl)isoquinoline with 4-aminobutan-1-ol under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Purification: Column chromatography or recrystallization to isolate the product.

A hypothetical reaction scheme is:

Isoquinolin-5-yl-CH2Br+H2N-(CH2)3CH2OH4-[(Isoquinolin-5-yl)methyl]aminobutan-1-ol+HBr\text{Isoquinolin-5-yl-CH}_2\text{Br} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{CH}_2\text{OH} \rightarrow \text{4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol} + \text{HBr}

Industrial Production

Current suppliers (e.g., BLD Pharmatech) list the compound as out of stock, indicating limited commercial availability . Scale-up challenges may include controlling exothermic reactions during alkylation and ensuring high purity for pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator